molecular formula C7H16S2 B15443247 Butane, 3-methyl-1,1-bis(methylthio)- CAS No. 72928-33-7

Butane, 3-methyl-1,1-bis(methylthio)-

Cat. No.: B15443247
CAS No.: 72928-33-7
M. Wt: 164.3 g/mol
InChI Key: JKSYPILEIRVFAL-UHFFFAOYSA-N
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Description

Butane, 3-methyl-1,1-bis(methylthio)- (CAS No. 72928-33-7) is a sulfur-containing organic compound with the molecular formula C₇H₁₆S₂ . Structurally, it consists of a branched butane backbone substituted with two methylthio (-S-CH₃) groups at the 1-position and a methyl group at the 3-position. This compound is classified as a thioether (sulfide) and is structurally analogous to isovaleraldehyde derivatives, as indicated by its alternative name isovaleraldehyde dimethyl mercaptal . Its synthesis and applications are less documented in open literature, but it is likely used as an intermediate in organic synthesis, particularly in reactions involving sulfur-containing heterocycles or protective groups .

Properties

CAS No.

72928-33-7

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

3-methyl-1,1-bis(methylsulfanyl)butane

InChI

InChI=1S/C7H16S2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3

InChI Key

JKSYPILEIRVFAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(SC)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of Butane, 3-methyl-1,1-bis(methylthio)- , the following structurally or functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison of Sulfur-Containing Compounds

Compound Name CAS No. Molecular Formula Key Structural Features Functional Group Notable Applications/Reactivity
Butane, 3-methyl-1,1-bis(methylthio)- 72928-33-7 C₇H₁₆S₂ Branched butane with bis(methylthio) groups Thioether Potential synthetic intermediate
Dimethyl sulfide 75-18-3 C₂H₆S Two methyl groups attached to sulfur Thioether Flavoring agent, garlic volatiles
1,1-Diethoxy-3-methylbutane 3842-03-3 C₉H₂₀O₂ Branched butane with bis(ethoxy) groups Acetal Solvent, protective group in synthesis
3-Methyl-1,1-bis(methylthio)-1,3-butadiene N/A C₆H₁₀S₂ Conjugated diene with bis(methylthio) groups Thioether + diene Garlic-derived volatile compound
2-(Bis(methylthio)methyl)aniline N/A C₉H₁₃NS₂ Aniline with bis(methylthio)methyl substituent Thioether + aromatic amine Precursor for indole synthesis

Key Comparison Points

Functional Groups and Reactivity: The bis(methylthio) groups in Butane, 3-methyl-1,1-bis(methylthio)- confer stability similar to other thioethers (e.g., dimethyl sulfide) but with enhanced steric bulk due to the branched butane backbone. This steric hindrance may limit its reactivity in nucleophilic substitutions compared to simpler thioethers like dimethyl sulfide .

Structural Analogues in Natural Products :

  • 3-Methyl-1,1-bis(methylthio)-1,3-butadiene (found in garlic volatiles) shares the bis(methylthio) motif but includes a conjugated diene system, enabling participation in Diels-Alder reactions. This contrasts with the saturated butane backbone of the target compound, which lacks such reactivity .

Synthetic Utility: Compounds like 2-(bis(methylthio)methyl)aniline demonstrate the role of bis(methylthio) groups in facilitating cyclization reactions (e.g., indole synthesis via elimination of sulfur groups) .

Thermodynamic and Physical Properties :

  • While specific data (e.g., boiling point, solubility) for the target compound are unavailable, its molecular weight (164.3 g/mol) and sulfur content predict higher density and lower volatility compared to smaller thioethers like dimethyl sulfide (62.1 g/mol) .

Research Findings and Gaps

  • Synthetic Pathways : Evidence suggests bis(methylthio) compounds are synthesized via mercaptal formation from aldehydes (e.g., isovaleraldehyde) and methanethiol . This aligns with methods for preparing related sulfur derivatives in garlic .
  • Industrial Applications: The compound’s role as a synthetic intermediate remains underexplored. Further studies could focus on its use in organocatalysis or agrochemical synthesis.

Q & A

Q. Can this compound act as a ligand or co-catalyst in asymmetric synthesis?

  • Methodological Answer : Screen in asymmetric aldol or Michael addition reactions using chiral organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. The sulfur atoms may stabilize transition states through non-covalent interactions .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices (e.g., biological fluids or environmental samples)?

  • Methodological Answer : Use headspace SPME-GC-MS with selective ion monitoring (SIM) for volatile extraction. For non-volatile matrices, derivatize with iodoacetamide to enhance MS sensitivity. Limit of detection (LOD) can be improved via matrix-matched calibration .

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